![molecular formula C21H13F3N2O4S B3011178 3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1421512-75-5](/img/structure/B3011178.png)

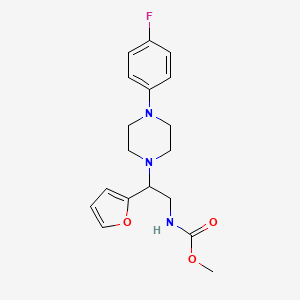

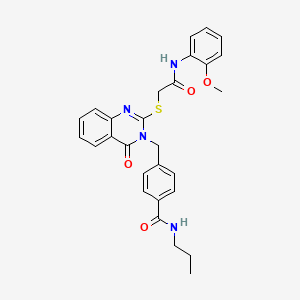

3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

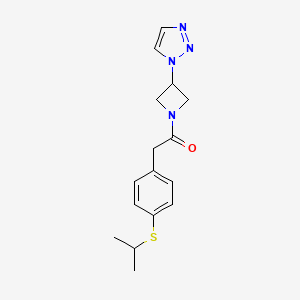

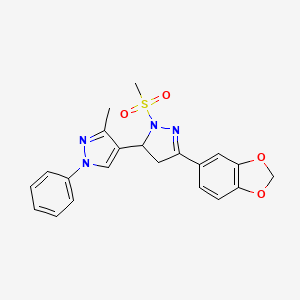

The compound is a complex organic molecule that likely contains a benzo[d]thiazol-2-yl group, which is a common structure in many biologically active compounds . Trifluoromethyl-substituted compounds are known to exhibit various pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, have been synthesized through cyclocondensation reactions . The reactions were performed in refluxing water as the solvent, without catalysts .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed novel derivatives of this compound and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These newly synthesized molecules demonstrate promising potency against the bacterium, making them potential candidates for combating tuberculosis. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to create these derivatives .

Anti-Proliferative Effects in Cancer Cells

Certain derivatives of this compound exhibit potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. Their anti-proliferative activity suggests potential applications in cancer therapy .

Organic Light-Emitting Diodes (OLEDs)

The functionalization of the 2-(benzo[d]thiazol-2-yl)phenol ligand with fluoroborate complexes has led to materials that emit green light due to excited-state intramolecular proton transfer (ESIPT). These materials have been successfully employed as dopant emitters in OLEDs, demonstrating strong emission and low operating voltages. The performance of OLEDs based on these fluoroborate complexes surpasses that of the ligand alone .

Fused 3-Trifluoromethyl-1,2,4-Triazoles

Researchers have developed a strategy for synthesizing fused 3-trifluoromethyl-1,2,4-triazoles, which are challenging to create using traditional methods. This approach involves a triethylamine-promoted intermolecular [3 + 2] cycloaddition pathway, resulting in good yields of these fused heterocycles .

Antitumor and Cytotoxic Properties

A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, structurally related to our compound, demonstrated cytotoxicity against human tumor cell lines. Notably, one of these derivatives exhibited potent effects against prostate cancer cells .

Molecular Docking Studies

Exploring the structure-activity relationships of new benzothiazole derivatives, researchers have conducted molecular docking studies against the target enzyme DprE1. These investigations aim to identify potent inhibitors with enhanced anti-tubercular activity .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

The compound acts as a potent inhibitor of necroptosis by specifically targeting and inhibiting the phosphorylation of RIPK3 in necroptotic cells . This action blocks the formation of the

Propiedades

IUPAC Name |

3-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O4S/c22-21(23,24)14-5-3-7-16-17(14)25-20(31-16)29-12-9-26(10-12)18(27)13-8-11-4-1-2-6-15(11)30-19(13)28/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOPYTZIXBXDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=NC5=C(C=CC=C5S4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)

![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B3011109.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)